molecular formula C10H13NO2 B8774856 N-Isopropylbenzo[d][1,3]dioxol-5-amine CAS No. 10368-14-6

N-Isopropylbenzo[d][1,3]dioxol-5-amine

Cat. No.: B8774856
CAS No.: 10368-14-6
M. Wt: 179.22 g/mol
InChI Key: TYCLZWSARRVFGY-UHFFFAOYSA-N
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Description

N-Isopropylbenzo[d][1,3]dioxol-5-amine (CAS: 10368-14-6) is a substituted benzodioxole derivative with an isopropyl group attached to the amine nitrogen of the benzo[d][1,3]dioxol-5-amine core. Its structure comprises a benzene ring fused to a 1,3-dioxole ring, with an isopropyl substituent on the amine group. This compound belongs to a class of heterocyclic building blocks widely utilized in medicinal chemistry for synthesizing bioactive molecules. The benzo[d][1,3]dioxole scaffold is notable for its stability and ability to modulate electronic and steric properties, making it valuable in drug discovery . Applications include intermediates for kinase inhibitors, antiviral agents, and probes for halogen-bonding studies .

Properties

CAS No.

10368-14-6

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

N-propan-2-yl-1,3-benzodioxol-5-amine

InChI

InChI=1S/C10H13NO2/c1-7(2)11-8-3-4-9-10(5-8)13-6-12-9/h3-5,7,11H,6H2,1-2H3

InChI Key

TYCLZWSARRVFGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC2=C(C=C1)OCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropylbenzo[d][1,3]dioxol-5-amine typically involves the reaction of 1,3-benzodioxole with an appropriate amine. One common method is the reductive amination of 1,3-benzodioxole-5-carbaldehyde with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-Isopropylbenzo[d][1,3]dioxol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the amine group to other functional groups such as hydroxylamine.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield nitro derivatives, while reduction with sodium borohydride can produce hydroxylamine derivatives.

Scientific Research Applications

N-Isopropylbenzo[d][1,3]dioxol-5-amine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of N-Isopropylbenzo[d][1,3]dioxol-5-amine involves its interaction with specific molecular targets in biological systems. The amine group can form hydrogen bonds with target proteins, affecting their function. Additionally, the benzodioxole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Research Findings and SAR Insights

  • Substituent Effects on Bioactivity :

    • Electron-Withdrawing Groups (e.g., Cl) : Increase electrophilicity, improving interactions with viral proteases (e.g., HIV-1 Vif) .
    • Bulky Alkyl Groups (e.g., Isopropyl) : Enhance target selectivity by fitting into hydrophobic pockets (e.g., RyR1) .
    • Heterocyclic Additions (e.g., Pyrrole) : Modify binding kinetics in kinase inhibition, though solubility remains a challenge .
  • Synthetic Challenges :

    • Chlorination and cross-coupling reactions require precise control to avoid over-halogenation or side products .
    • Alkylation of the amine group (e.g., isopropyl) is efficient but may require Boc protection to prevent oxidation .

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